(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone
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Overview
Description
The compound (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline core, a thioxo group, and a fluorophenyl moiety, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, ethoxy compounds, and fluorophenyl reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions.
Substitution: The ethoxy and fluorophenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in drug development for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The thioxo group and quinoline core may interact with enzymes or receptors, leading to various biological effects. The fluorophenyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-chlorophenyl)methanone
- (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-bromophenyl)methanone
Uniqueness
The presence of the fluorophenyl group in (8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone makes it unique compared to its analogs with different halogen substitutions. The fluorine atom can significantly influence the compound’s chemical and biological properties, including its reactivity, stability, and biological activity.
Properties
Molecular Formula |
C21H18FNO2S3 |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C21H18FNO2S3/c1-4-25-12-9-10-16-14(11-12)17-18(27-28-20(17)26)21(2,3)23(16)19(24)13-7-5-6-8-15(13)22/h5-11H,4H2,1-3H3 |
InChI Key |
OWUZBCQPAOPQPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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